molecular formula C5H2BrCl2N B1280864 5-Bromo-2,4-dichloropyridine CAS No. 849937-96-8

5-Bromo-2,4-dichloropyridine

Cat. No. B1280864
CAS RN: 849937-96-8
M. Wt: 226.88 g/mol
InChI Key: SGCSNJNPPSSPKZ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloropyridine is a halogenated pyridine derivative that has garnered interest due to its potential as a building block in medicinal chemistry. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses of more complex molecules .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2,4-dichloropyridine, often involves halogen dance reactions, which allow for the selective functionalization of the pyridine ring. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential of using halogen dance reactions to create highly substituted pyridines that can serve as precursors for further chemical manipulations . Additionally, solid-phase synthesis techniques have been employed using 2-chloro-5-bromopyridine scaffolds, which enable the efficient generation of pyridine-based libraries .

Molecular Structure Analysis

The molecular structure of compounds derived from 5-bromo-2,4-dichloropyridine has been extensively studied using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was investigated, revealing the formation of a specific aminopyrimidine as the main product, with its molecular structure elucidated by X-ray analysis . Similarly, the crystal structure of a Schiff base compound synthesized from a related bromo-chloro pyridine derivative was determined, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

5-Bromo-2,4-dichloropyridine and its derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines leads to the formation of substituted aminopyrimidines . Novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized through condensation and alkylation reactions, showcasing the reactivity of bromo-dichloropyridine derivatives . Furthermore, the reactivity of bromonium ions derived from pyridine compounds has been studied, revealing mechanisms that involve dissociative processes and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,4-dichloropyridine derivatives have been characterized using various spectroscopic methods. Spectroscopic characterization, including FT-IR and NMR, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-bromo-2,4-dichloropyridine. Density functional theory (DFT) studies have provided insights into the optimized geometric structure, vibrational frequencies, and chemical shift values of these compounds . Additionally, the non-linear optical properties and the interaction energies of these molecules have been investigated, further contributing to the understanding of their chemical behavior .

Scientific Research Applications

Selective Functionalization

5-Bromo-2,4-dichloropyridine is involved in selective functionalization processes. A study by Marzi, Bigi, and Schlosser (2001) demonstrates how dichloropyridines like 5-Bromo-2,4-dichloropyridine can undergo deprotonation at specific sites, indicating its utility in selective synthesis processes (Marzi, Bigi, & Schlosser, 2001).

Regioselectivity in Reactions

The compound exhibits regioselectivity in its reactions with other chemicals. Doulah et al. (2014) explored the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, revealing the formation of specific products indicating its regioselective nature (Doulah et al., 2014).

Catalysis in Amination

In catalytic processes, particularly in amination, 5-Bromo-2,4-dichloropyridine plays a significant role. A study by Ji, Li, and Bunnelle (2003) showed that its amination catalyzed by a palladium-Xantphos complex yields high chemoselectivity and isolated yields, essential in pharmaceutical synthesis (Ji, Li, & Bunnelle, 2003).

Antiviral Activity

A study by Hocková et al. (2003) highlighted the potential antiviral activity of compounds derived from 5-Bromo-2,4-dichloropyridine. The research focused on 2,4-diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which exhibited notable activity against retroviruses (Hocková et al., 2003).

Synthesis of Novel Compounds

5-Bromo-2,4-dichloropyridine is a key intermediate in the synthesis of various novel compounds. For example, Nikpour et al. (2012) used this compound in the synthesis of azo dyes, demonstrating its versatility in creating new materials with potential applications in different industries (Nikpour, Zarinabadi, & Saberi, 2012).

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloropyridine involves its use as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs .

Safety and Hazards

5-Bromo-2,4-dichloropyridine is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2,4-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCSNJNPPSSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479225
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloropyridine

CAS RN

849937-96-8
Record name 5-bromo-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dichloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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